molecular formula C11H8Cl2N2O B1603986 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine CAS No. 163263-91-0

2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine

Cat. No. B1603986
M. Wt: 255.1 g/mol
InChI Key: QYHGNJWTEXUEGF-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine is a chemical compound with the molecular formula C11H8Cl2N2O and a molecular weight of 255.1 . It is a solid substance that is stored in a refrigerator .


Molecular Structure Analysis

The InChI code for 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine is 1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3 .


Physical And Chemical Properties Analysis

2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine is a solid substance that is stored in a refrigerator . It has a molecular weight of 255.1 .

Scientific Research Applications

Field

Pharmaceutical Chemistry

Application Summary

Pyrimidines, including 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine, have been studied for their anti-inflammatory effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Methods of Application

The synthesis of pyrimidines involves several steps. In one approach, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained. These were then transformed into 5,6-dihydropyrrolo[2,3- d ]pyrimidine derivatives .

Results

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Regioselective Synthesis

Field

Organic Chemistry

Application Summary

2,4-Dichloro-6-phenylpyrimidine has been used in regioselective synthesis using organolithium reagents .

Methods of Application

Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Results

The reaction resulted in the formation of C-4 substituted products .

Suzuki Cross-Coupling Reaction

Field

Organic Chemistry

Application Summary

2,4-Dichloropyrimidine has been used in a model Suzuki cross-coupling reaction with phenylboronic acid .

Methods of Application

The reaction was used to select appropriate catalyst, catalyst loading, solvent, and optimal reactions conditions .

Results

The study helped in understanding the optimal conditions for the Suzuki cross-coupling reaction .

Fluorous Synthesis of Disubstituted Pyrimidines

Field

Organic Chemistry

Application Summary

2,4-Dichloro-6-methylpyrimidine has been used in fluorous synthesis of disubstituted pyrimidines .

Methods of Application

The compound reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during the synthesis .

Results

This reaction leads to the synthesis of disubstituted pyrimidines .

Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine

Field

Organic Chemistry

Application Summary

2,4-Dichloro-6-methylpyrimidine has been used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .

Methods of Application

The specific methods of synthesis are not detailed in the source .

Results

The reaction results in the formation of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .

Safety And Hazards

The safety information for 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P351, P338 .

properties

IUPAC Name

2,4-dichloro-6-(4-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHGNJWTEXUEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626984
Record name 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine

CAS RN

163263-91-0
Record name 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BR Chandrika, A Kulkarni-Almeida, KV Katkar… - Bioorganic & medicinal …, 2012 - Elsevier
In recent years, xanthine oxidase has emerged as an important target not only for gout but also for cardiovascular and metabolic disorders involving hyperuricemia. Contrary to popular …
Number of citations: 59 www.sciencedirect.com
E Morel, C Beauvineau, D Naud-Martin… - Molecules, 2019 - mdpi.com
Guanine-rich DNA can form four-stranded structures called G-quadruplexes (G4s) that can regulate many biological processes. Metal complexes have shown high affinity and selectivity …
Number of citations: 34 www.mdpi.com

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